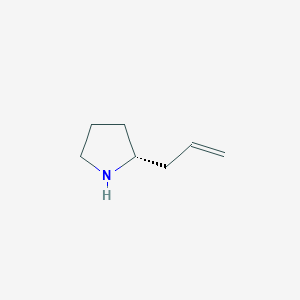

(R)-2-Allylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

(2R)-2-prop-2-enylpyrrolidine |

InChI |

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,7-8H,1,3-6H2/t7-/m0/s1 |

InChI Key |

NVQFTQHETVOVON-ZETCQYMHSA-N |

Isomeric SMILES |

C=CC[C@H]1CCCN1 |

Canonical SMILES |

C=CCC1CCCN1 |

Origin of Product |

United States |

The Role of Chiral Pyrrolidines in Asymmetric Catalysis and Synthesis

The substituted chiral pyrrolidine (B122466) framework is one of the most prevalent heterocyclic motifs in biologically active natural and synthetic compounds. mdpi.com This scaffold is not only a fundamental building block in organic synthesis but also defines the structure of numerous important ligands and organocatalysts. mdpi.com The development of catalytic enantioselective reactions is a major goal in modern chemistry, and chiral pyrrolidines have been central to this endeavor.

The utility of chiral pyrrolidines in asymmetric synthesis stems from their rigid, stereochemically defined structure which can effectively control the three-dimensional arrangement of reactants in a chemical transformation. This control is essential for inducing enantioselectivity, the preferential formation of one of two mirror-image isomers (enantiomers) of a chiral product.

Since the seminal reports in 2000 on the use of L-proline to catalyze intermolecular aldol (B89426) reactions, proline and its derivatives have been successfully employed in a vast array of asymmetric transformations. mdpi.com The basic pyrrolidine structure has been extensively modified to create a diverse family of organocatalysts. The specific substitution pattern on the pyrrolidine ring dictates the catalyst's mode of action. mdpi.com For instance, pyrrolidines with a hydrogen-bond-donating side chain at the C-2 position typically operate by covalently and stereoselectively binding one substrate while coordinating a second substrate through hydrogen bonds. mdpi.com Conversely, sterically hindered chiral pyrrolidines that lack this hydrogen-bonding capability often function by shielding one face of a bound substrate, directing the attack of another reagent to the opposite, unhindered face. mdpi.com This has led to the development of powerful catalysts like the Hayashi–Jørgensen catalyst and various 2,5-diarylpyrrolidines. jyu.fi

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful, atom-economical strategy for synthesizing highly functionalized chiral pyrrolidines. acs.org This method highlights the role of chiral pyrrolidine derivatives in constructing complex heterocyclic systems with high levels of stereocontrol. acs.org

Historical Trajectory and Evolution of R 2 Allylpyrrolidine Research

Research into (R)-2-allylpyrrolidine is situated within the broader history of advancements in asymmetric synthesis and the chemistry of proline derivatives. The foundational discovery dates back to 1971, when the natural amino acid proline was found to catalyze an asymmetric intramolecular aldol (B89426) reaction, a transformation now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. mdpi.com Although these initial findings were not widely explored for several decades, the field was revitalized in 2000 with reports that L-proline could also catalyze intermolecular aldol reactions with significant enantioselectivities. mdpi.com This sparked immense interest in using simple chiral organic molecules, particularly proline and its derivatives, as catalysts for asymmetric reactions—a field now known as organocatalysis.

The subsequent years saw an explosion in the design and synthesis of new pyrrolidine-based organocatalysts. mdpi.com This intensive research created a demand for variously substituted chiral pyrrolidines as synthetic building blocks and catalyst precursors. The synthesis of specific derivatives like this compound and its precursors has been a part of this evolution. For example, detailed synthetic procedures have been published for compounds like (R)-methyl 2-allylpyrrolidine-2-carboxylate hydrochloride, a direct precursor to this compound-2-carboxylic acid, starting from L(-)-Proline. orgsyn.orgnih.gov These methods often involve the creation of a chiral intermediate which is then allylated to introduce the key functional group. orgsyn.orgnih.gov

More recent research has focused on developing efficient, catalytic methods for producing allyl-substituted pyrrolidines. Palladium-catalyzed tandem N-arylation/carboamination reactions, for instance, have been developed for the synthesis of N-aryl-2-allyl pyrrolidines from simple primary amine precursors and vinyl bromides. nih.gov This approach allows for the modular assembly of these heterocyclic compounds. nih.gov The table below summarizes the results for the stereoselective synthesis of various disubstituted N-aryl-2-allylpyrrolidines via this palladium-catalyzed carboamination.

| Entry | R¹ | R² | R³ | Ligand | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | H | H | H | P(2-furyl)₃ | 80 | >20:1 |

| 2 | OMe | H | H | P(2-furyl)₃ | 75 | >20:1 |

| 3 | H | Me | H | P(2-furyl)₃ | 76 | >20:1 |

| 4 | H | H | Me | P(2-furyl)₃ | 78 | 1:1.1 |

| 5 | H | H | H | dppe | 79 | 1:1.1 |

| Data sourced from a study on palladium-catalyzed carboamination reactions. nih.gov The reactions were performed using an amine, vinyl bromide, NaOt-Bu, and a palladium catalyst in toluene (B28343) at 110 °C. nih.gov |

Overview of Key Research Domains for Chiral Allylic Amines

Asymmetric Synthetic Routes

The generation of the chiral center in (R)-2-allylpyrrolidine is paramount and is typically achieved through two principal strategies: utilizing the inherent chirality of naturally occurring molecules (chiral pool synthesis) or by creating the stereocenter from an achiral precursor through a catalyzed asymmetric reaction (de novo synthesis).

Chiral Pool Approaches Utilizing Natural Precursors

Chiral pool synthesis is a highly effective strategy that leverages abundant, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, amino acids are the most logical and widely used precursors.

L-proline, with its (S)-configuration, is the most direct precursor for this compound. The stereochemistry at the C2 position of L-proline directly translates to the desired (R)-configuration in the product after the introduction of an allyl group, which takes priority over the methylene (B1212753) group of the ring according to Cahn-Ingold-Prelog rules.

A common strategy involves the stereoselective α-alkylation of a proline derivative. For instance, N-benzylproline methyl ester can undergo allylation to produce the corresponding α-allyl-α-amino ester. researchgate.net This transformation proceeds through the formation of an intermediate quaternary ammonium (B1175870) salt, which, upon treatment with a base, generates an ylide that rearranges to install the allyl group at the C2 position. researchgate.net

Another robust method starts with L(-)-Proline and proceeds through a protected tricyclic intermediate. This approach ensures high stereocontrol during the crucial allylation step.

Table 1: Representative Synthesis of an this compound Precursor from L-Proline This interactive table summarizes a typical reaction sequence.

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | L(-)-Proline | Chloral, Acid | (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | Formation of a protected, rigid bicyclic system to control stereochemistry. |

| 2 | Oxazolidinone Intermediate | LDA, Allyl Bromide | (3R,7aR)-7a-allyl-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | Diastereoselective introduction of the allyl group at the C2 (7a) position. |

| 3 | Allylated Intermediate | Methanol, HCl | (R)-Methyl 2-allylpyrrolidine-2-carboxylate hydrochloride | Deprotection and ring-opening to yield the final precursor. |

Similarly, 4-hydroxyproline (B1632879) (Hyp), another naturally occurring amino acid, serves as a versatile starting material. csic.esfu-berlin.de The hydroxyl group can act as a synthetic handle for further functionalization or can be eliminated to form a double bond. A decarboxylation-alkylation reaction on protected 4-hydroxyproline substrates can yield 2-allyl-4-hydroxypyrrolidine derivatives with high stereoselectivity. csic.esresearchgate.net Subsequent removal of the hydroxyl group can then afford the desired 2-allylpyrrolidine (B1599746). For example, specific N-protected epimers of hydroxyproline (B1673980) can be converted into either (2R)- or (2S)-allylpyrrolidines, demonstrating the versatility of this approach. csic.es

While proline is the most direct precursor, other amino acids like L-glutamic acid can be transformed into the pyrrolidine (B122466) scaffold. scispace.comresearchgate.net This route is more circuitous and requires the formation of the five-membered ring. Typically, the synthesis begins with the selective reduction of the side-chain carboxylic acid of glutamic acid to an alcohol. This alcohol is then converted into a suitable leaving group (e.g., a tosylate or mesylate), which allows for an intramolecular nucleophilic substitution by the amino group to close the ring, forming a proline derivative. beilstein-journals.org This process, known as intramolecular cyclization, provides a pyroglutamic acid intermediate which can then be further modified. researchgate.netgoogle.comnih.gov Once the pyrrolidine ring is formed, allylation can be achieved using methods similar to those described for proline. This approach is particularly valuable for creating analogues with substitution patterns not easily accessible from proline itself. scispace.com

De Novo Asymmetric Catalytic Synthesis

De novo synthesis builds the chiral molecule from achiral or prochiral starting materials, with stereocontrol induced by a chiral catalyst. These methods offer flexibility and are not constrained by the availability of a specific chiral pool starting material.

This strategy involves the synthesis of a prochiral pyrroline (B1223166) intermediate, such as 2-allyl-1-pyrroline, which is then reduced asymmetrically. The key step is the enantioselective hydrogenation of the C=N double bond using a transition metal complexed with a chiral ligand. Catalytic systems based on rhodium or iridium with chiral phosphine (B1218219) ligands are commonly employed for such reductions, delivering the product with high enantiomeric excess. acs.org

Another approach involves the diastereoselective addition of an allyl-Grignard or other organometallic reagent to a chiral N-sulfinyl imine derived from a pyrroline precursor. beilstein-journals.org The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the incoming nucleophile to one face of the imine. Subsequent removal of the sulfinyl group yields the enantioenriched 2-allylpyrrolidine. This method has been successfully applied to the synthesis of 2-substituted pyrrolidines with high diastereomeric ratios. beilstein-journals.org

Table 2: Conceptual Overview of Enantioselective Reduction/Addition Strategies This interactive table outlines the key components of the catalytic approach.

| Strategy | Prochiral Substrate | Catalytic System / Auxiliary | Key Transformation |

|---|---|---|---|

| Catalytic Hydrogenation | 2-Allyl-1-pyrroline | [Rh(COD)Cl]₂ + Chiral Phosphine Ligand | Enantioselective reduction of C=N bond |

| Auxiliary-Controlled Addition | 1-Pyrroline-N-sulfinylimine | Allylmagnesium Bromide | Diastereoselective addition to C=N bond |

Asymmetric Allylic Amination Strategies

Modern transition-metal catalysis provides powerful tools for the direct construction of chiral amines. Asymmetric allylic amination involves the reaction of an amine source with an allylic substrate, such as a diallylic carbonate or phosphate, in the presence of a chiral catalyst, typically based on palladium or iridium. uwindsor.ca This method can construct the 2-substituted pyrrolidine ring in a single, highly enantioselective step.

A particularly elegant and advanced strategy is the palladium-catalyzed desymmetrization of a meso-2,5-diallylpyrrolidinyl urea (B33335). scispace.com In this approach, an achiral substrate with two enantiotopic allyl groups is treated with an aryl bromide and a chiral palladium catalyst. The catalyst selectively facilitates an intramolecular carboamination reaction with one of the two allyl groups, generating a bicyclic urea product with three new stereocenters in high diastereomeric and enantiomeric purity (up to 95:5 er). scispace.com This bicyclic product can then be further elaborated to access molecules like this compound.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain reaction steps within a multi-step chemical synthesis. This approach can offer significant advantages in terms of enantioselectivity and milder reaction conditions. For the synthesis of this compound, enzymes can be employed for the stereoselective transformation of a prochiral or racemic precursor.

One notable chemoenzymatic approach involves the resolution of N-acetyl-(R,S)-allylglycine. This method utilizes an acylase to selectively hydrolyze the N-acetyl group of one enantiomer, allowing for the separation of the desired stereoisomer. The resulting enantiomerically enriched amino acid can then be subjected to further chemical transformations, such as reduction and cyclization, to yield this compound. acs.org

| Precursor | Enzyme | Key Transformation | Product of Enzymatic Step |

| N-acetyl-(R,S)-allylglycine | Acylase | Enantioselective hydrolysis | (R)-allylglycine and N-acetyl-(S)-allylglycine |

Diastereoselective Synthesis Followed by Separation

Diastereoselective synthesis involves the use of a chiral auxiliary to introduce a new stereocenter, leading to the formation of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like chromatography or crystallization. Subsequent removal of the chiral auxiliary affords the enantiomerically pure target compound.

A common strategy involves the use of chiral auxiliaries derived from proline. For instance, (S)-proline can be used as a chiral auxiliary to direct the stereochemical outcome of a reaction. fu-berlin.de Another approach is the palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with vinyl bromides, which can proceed with high diastereoselectivity to form trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov The diastereomers can then be separated to isolate the desired this compound derivative.

A study on the synthesis of substituted pyrrolidines utilized a multicomponent reaction involving unactivated azomethine ylides. This method resulted in the formation of diastereomeric pyrrolidines with a vinyl substituent at the 2-position, which could be separated to yield the desired stereoisomer. ua.es

| Chiral Auxiliary/Method | Key Reaction | Diastereomeric Products | Separation Method |

| (S)-proline derivatives | Aza-Claisen rearrangement | Diastereomeric N-allylpyrrolidine derivatives | Chromatography |

| Pd-catalyzed carboamination | Cyclization of γ-(N-arylamino)alkenes | Diastereomeric N-aryl-2-allylpyrrolidines | Chromatography |

| (R)-N-(1-phenylethyl)maleimide | 1,3-Dipolar cycloaddition | Diastereomeric pyrrolidine derivatives | Chromatography |

Resolution Strategies for Racemic Precursors

Resolution is a widely used technique to separate a racemic mixture into its individual enantiomers. This can be achieved through classical methods involving the formation of diastereomeric salts or through kinetic resolution where one enantiomer reacts faster than the other.

Classical Chiral Resolution Methods

Classical resolution involves reacting a racemic mixture of an amine, such as 2-allylpyrrolidine, with an enantiomerically pure chiral acid to form diastereomeric salts. libretexts.org These salts possess different solubilities, allowing for their separation by fractional crystallization. chiralpedia.com After separation, the desired enantiomer of the amine can be recovered by treatment with a base. Commonly used chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. libretexts.orgonyxipca.com The efficiency of this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. ua.es

| Racemic Mixture | Chiral Resolving Agent | Diastereomeric Intermediates | Separation Technique |

| (R,S)-2-Allylpyrrolidine | (+)-Tartaric Acid | (R)-2-Allylpyrrolidinium (+)-tartrate and (S)-2-Allylpyrrolidinium (+)-tartrate | Fractional Crystallization |

| (R,S)-2-Allylpyrrolidine | (1R)-(-)-10-Camphorsulfonic Acid | (R)-2-Allylpyrrolidinium (1R)-camphorsulfonate and (S)-2-Allylpyrrolidinium (1R)-camphorsulfonate | Fractional Crystallization |

Kinetic Resolution Techniques

Kinetic resolution is a dynamic process where one enantiomer of a racemic substrate reacts at a different rate with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. whiterose.ac.uk This method can be highly efficient, potentially offering high enantiomeric excess for the unreacted starting material or the product.

An example of kinetic resolution is the asymmetric acs.orguniovi.es Stevens rearrangement of epimeric N-allylic ammonium salts. This process can afford unnatural alpha-amino acid derivatives, which can be precursors to chiral pyrrolidines, in high enantiopurities. researchgate.net Another approach is the asymmetric lithiation of N-Boc-pyrrolidine using a chiral ligand like sparteine, followed by trapping with an electrophile. This dynamic kinetic resolution can lead to highly enantioenriched 2-substituted pyrrolidines. whiterose.ac.uk

| Racemic Precursor | Chiral Catalyst/Reagent | Faster Reacting Enantiomer | Slower Reacting Enantiomer (Enriched) |

| N-Boc-(R,S)-2-allylpyrrolidine | Chiral Lithiation Agent (e.g., s-BuLi/(+)-sparteine) | (S)-enantiomer | (R)-enantiomer |

| Epimeric N-allylic ammonium salts | Chiral Base | One diastereomer | Other diastereomer |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com In the synthesis of this compound, these principles can be applied to minimize environmental impact and improve efficiency.

Key green chemistry strategies applicable to these syntheses include:

Catalysis: The use of catalytic reagents, including biocatalysts (enzymes) and transition-metal catalysts, is superior to stoichiometric reagents as it reduces waste. acs.orgijnc.ir

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org

Use of Renewable Feedstocks: Utilizing bio-based raw materials can reduce the carbon footprint of the synthesis. ijnc.irjddhs.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. mdpi.comjddhs.com

Solvent Selection: Minimizing the use of hazardous solvents or replacing them with greener alternatives (e.g., water, supercritical fluids) or performing reactions under solvent-free conditions is crucial. mdpi.comrasayanjournal.co.in

For instance, chemoenzymatic syntheses often occur in aqueous media under mild conditions, aligning well with green chemistry principles. Similarly, catalytic methods like palladium-catalyzed carboamination, while using a metal catalyst, can be highly efficient and atom-economical. The choice of solvents, reagents, and purification methods throughout any synthetic route for this compound should be evaluated for its environmental impact. jddhs.com

Construction of Nitrogen-Containing Heterocycles

The unique structural features of this compound have been exploited in the development of elegant strategies for the synthesis of various nitrogen-containing heterocyclic systems. These methods often involve the diastereoselective transformation of the allyl group and the pyrrolidine ring to construct more complex fused and bridged ring systems with high stereocontrol.

Pyrrolizidine (B1209537) Alkaloid Synthesis

Pyrrolizidine alkaloids are a large class of natural products characterized by a [3.3.0] bicyclic core. Many of these compounds exhibit significant biological activities. This compound serves as a key precursor for the enantioselective synthesis of these alkaloids. A prominent strategy involves the intramolecular cyclization of derivatives of this compound. For instance, N-acylation of the pyrrolidine nitrogen followed by ring-closing metathesis (RCM) of the resulting diene provides a straightforward route to the pyrrolizidinone core. Subsequent reduction and functional group manipulation can then lead to a variety of natural pyrrolizidine alkaloids.

One notable application is in the synthesis of hydroxylated pyrrolizidines. A pivotal C-allyl epoxypyrrolidine intermediate, prepared from an enantio-enriched epoxyaldehyde, has been utilized in the first enantioselective synthesis of two such compounds. This approach relies on a regio- and stereocontrolled epoxide opening reaction to construct the bicyclic skeleton. nih.gov The synthesis of (-)-laburnamine, a 1-amidopyrrolizidine alkaloid, has been achieved using trans-3-NHCO2Me-2-allyl-pyrrolidine as a key precursor, which is prepared through a sequence of iodoamination, aziridination, and N-acyliminium ion trapping. researchgate.net

Indolizidine Ring System Formation

Indolizidine alkaloids, which contain a [4.3.0] bicyclic system, are another important class of natural products with a wide range of biological activities. This compound is a valuable chiral starting material for the stereoselective synthesis of the indolizidine core. Key strategies include aza-Prins cyclization and Pauson-Khand reaction.

In the aza-Prins cyclization approach, condensation of an aldehyde onto the pyrrolidine nitrogen of a 2-allylpyrrolidine derivative generates an iminium ion. This intermediate then undergoes a highly diastereoselective intramolecular cyclization, with the allyl group acting as the nucleophile, to form the six-membered ring of the indolizidine system. nih.govresearchgate.net This method can generate up to two new stereogenic centers in a single step with excellent stereocontrol. nih.gov For example, treatment of 2-allylpyrrolidines with formaldehyde (B43269) and trifluoroacetic acid (TFA) in aqueous acetonitrile (B52724) leads to the formation of hydroxy-substituted indolizidines as single diastereomers in good yields. nih.gov The use of glyoxal (B1671930) as the aldehyde component has also been shown to be effective. nih.gov

| Reaction | Key Reagents | Product | Reference |

| Aza-Prins Cyclization | Aldehyde, TFA | Functionalized Indolizidine | nih.govresearchgate.net |

| Pauson-Khand Reaction | Co2(CO)8, NMO·H2O | Functionalized Indolizidine | hud.ac.uk |

Stereoselective Construction of Piperidine (B6355638) and Azepane Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. While less common than its use in pyrrolizidine and indolizidine synthesis, this compound can be elaborated into piperidine-containing structures. One approach involves a ring-closing metathesis (RCM) strategy. nih.govnih.gov By attaching a second alkenyl chain to the pyrrolidine nitrogen, a diene suitable for RCM can be generated. The subsequent cyclization can lead to the formation of a six-membered piperidine ring fused to the original pyrrolidine, creating a bicyclic system. The stereochemistry of the final product is influenced by the configuration of the starting this compound. Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes also provides a route to stereoselectively substituted piperidines. nih.gov

The synthesis of azepanes, seven-membered nitrogen-containing rings, from pyrrolidine precursors represents a significant synthetic challenge. A palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines provides a direct and stereoselective method to access azepane scaffolds. researchgate.net This rearrangement of allylic amines is driven by the formation of a more stable, conjugated product and can proceed with high retention of enantiomeric purity. researchgate.net For example, N-protected 2-alkenyl pyrrolidines can be converted to their corresponding azepanes under mild conditions, tolerating a range of functional groups. researchgate.net A photochemical rearrangement of N-vinylpyrrolidinones has also been reported as a two-step formal [5+2] cycloaddition to yield substituted azepanes. researchgate.net

Stereodivergent Synthesis of Advanced Intermediates

The ability to selectively synthesize all possible stereoisomers of a chiral molecule is a significant goal in organic synthesis, as different stereoisomers can exhibit distinct biological activities. This compound, as a chiral pool starting material, can be utilized in stereodivergent strategies to access a range of stereoisomeric products.

Stereodivergent synthesis often relies on the use of different reagents or catalysts to control the stereochemical outcome of a reaction. For instance, in the context of allylic alkylation, the judicious choice of catalyst and leaving group can allow for the selective formation of different diastereomers from the same set of starting materials. While specific examples starting directly from this compound are not extensively documented in dedicated studies, the principles of stereodivergent synthesis are applicable. For example, a palladium-catalyzed stereodivergent [4+2] cycloaddition has been developed to synthesize various stereoisomers of tetrahydroquinolines by switching chiral ligands. nih.gov This highlights the potential for developing similar ligand-controlled strategies for reactions involving this compound derivatives to produce a full set of stereoisomeric intermediates. Such approaches are invaluable for creating libraries of chiral molecules for drug discovery and for the total synthesis of complex natural products where precise control over multiple stereocenters is required. acs.org

Application in Total Synthesis of Bioactive Compounds

The utility of this compound as a chiral building block is ultimately demonstrated in its successful application in the total synthesis of complex and biologically active natural products. The stereochemical information embedded in the starting material is strategically carried through the synthetic sequence to establish the absolute configuration of the target molecule.

Natural Product Synthesis via this compound Scaffolds

Another impressive application is the stereocontrolled total synthesis of (−)-Stemaphylline, a Stemona alkaloid with insecticidal and antiparasitic properties. nih.govhud.ac.ukscispace.com This synthesis utilizes a homologation of an α-boryl pyrrolidine derivative, which is conceptually derived from this compound's core structure. nih.govhud.ac.uk The synthesis features a key 1,2-metalate rearrangement and a late-stage lithiation–borylation reaction to construct the characteristic pyrrolo[1,2-a]azepine core of the natural product. nih.govhud.ac.uk The synthesis was completed in 11 steps with high stereocontrol. nih.gov

The synthesis of (+)-merobatzelladine B, a polycyclic guanidine (B92328) natural product, has also been achieved using an iterative carboamination strategy starting from a pyrrolidine derivative. umich.edu These examples underscore the strategic importance of this compound and its derivatives in providing a chiral scaffold upon which complex molecular architectures can be efficiently and stereoselectively assembled.

| Natural Product | Key Synthetic Strategy | Starting Material Derivative | Reference |

| (±)-Cephalotaxine | Aryne Insertion Reaction | 2-Allylpyrrolidine-2-carboxaldehyde | acs.orgresearchgate.net |

| (−)-Stemaphylline | Lithiation–borylation, RCM | α-Boryl pyrrolidine | nih.govhud.ac.ukscispace.com |

| (+)-Merobatzelladine B | Iterative Carboamination | Allylpyrrolidine derivative | umich.edu |

| (-)-Laburnamine | Iodoamination, Aziridination | trans-3-NHCO2Me-2-allyl-pyrrolidine | researchgate.net |

Pharmaceutical Intermediate Synthesis

The chiral scaffold of this compound has proven to be a valuable starting point for the synthesis of a variety of complex molecules, some of which are key intermediates in the development of pharmaceuticals. Its inherent stereochemistry and the reactive allyl group allow for the stereocontrolled construction of intricate molecular architectures, particularly heterocyclic systems found in many biologically active compounds.

One of the most significant applications of this compound as a pharmaceutical intermediate is in the synthesis of indolizidine alkaloids and their derivatives. beilstein-journals.orgnih.gov These bicyclic nitrogen-containing compounds form the core structure of numerous natural products with a wide range of biological activities, making them attractive targets for pharmaceutical research. For instance, functionalized 2-allylpyrrolidines can be elaborated into indolizidine scaffolds through intramolecular Pauson-Khand cycloaddition. smolecule.com This three-step sequence can generate three new rings and five new stereogenic centers in a high-yielding and stereoselective manner. smolecule.com The aza-Prins cyclization of 2-allylpyrrolidines is another effective method to construct functionalized indolizidine systems. beilstein-journals.org

Furthermore, derivatives of this compound have been instrumental in the asymmetric synthesis of other complex alkaloids. For example, enantiomerically enriched 2-allylpyrrolidine-1-carboxamide derivatives are key intermediates in the synthesis of the tricyclic guanidine natural product (+)-merobatzelladine B. nih.gov The palladium-catalyzed carboamination reactions of these intermediates produce bicyclic ureas with excellent diastereoselectivity. nih.gov

The versatility of this compound extends to the synthesis of non-natural, yet medicinally relevant, complex molecules. For instance, it can be a precursor for creating highly substituted pyrrolidine-2,3-diones, which can then be converted into novel β-amino acids. nih.gov A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement provides access to these densely functionalized heterocyclic scaffolds. nih.gov

Table 1: Synthesis of Pharmaceutical Intermediates from this compound Derivatives

| Starting Material | Target Intermediate/Scaffold | Key Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Functionalized 2-allylpyrrolidines | Indolizidine Scaffolds | Pauson-Khand Cycloaddition | 73-96 | High | - | smolecule.com |

| 2-Allylpyrrolidine-1-carboxamide | Bicyclic Ureas (for (+)-merobatzelladine B) | Pd-catalyzed Carboamination | Good | Excellent | - | nih.gov |

| meso-2,5-Diallylpyrrolidinyl Urea | Fused Bicyclic Ureas | Enantioselective Pd-catalyzed Desymmetrizing Carboamination | up to 76 | 6-12:1 | up to 95:5 er | nih.govscispace.com |

| 1,5-dihydro-2H-pyrrol-2-ones | 4-Allylpyrrolidine-2,3-diones | Claisen Rearrangement | Quantitative | High | - | nih.gov |

| (3R,7aR)-7a-allyl-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | (R)-Methyl 2-allylpyrrolidine-2-carboxylate hydrochloride | Methanolysis | 71-74 | - | >99% | orgsyn.org |

| (S)-N-Boc-2-allyl pyrrolidine | Monofluorinated indolizidine | Ring Closing Metathesis (RCM) | - | - | - | nih.gov |

Development of Chiral Auxiliaries and Ligands from this compound

The chiral nature of this compound and its derivatives makes them excellent candidates for development as both chiral auxiliaries and chiral ligands in asymmetric synthesis. wikipedia.orgyork.ac.uk These applications leverage the pyrrolidine ring's stereochemical information to control the formation of new stereocenters in a predictable manner.

As a chiral auxiliary, the this compound framework can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. A notable example is the use of (S)-N-allyl-2-(methoxymethyl)pyrrolidine, a derivative of the enantiomer of the title compound, in asymmetric zwitterionic aza-Claisen rearrangements. beilstein-journals.org In the reaction with 2-fluoropropionyl chloride or 2-fluorophenylacetic acid chloride, this chiral auxiliary led to the formation of N-(α-fluoro-γ-vinylamide)pyrrolidine products with exceptionally high diastereoselectivity (99% de). beilstein-journals.org This demonstrates the powerful directing effect of the substituted pyrrolidine ring. In contrast, using (R)-N-allyl-2-(diphenylmethyl)pyrrolidine as the auxiliary in a similar reaction resulted in a much lower diastereomeric ratio of 3:1, highlighting the significant impact of the substituent on the pyrrolidine ring in controlling stereoselectivity. beilstein-journals.org

Beyond their role as chiral auxiliaries, pyrrolidine-based structures are fundamental components in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. polyu.edu.hkjyu.fi The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been reported, and these have been successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields (up to 91%) and enantioselectivities (up to >99% ee). rsc.org

While direct applications of ligands derived specifically from this compound are a more specialized area, the broader class of chiral pyrrolidine-based ligands, such as phosphoramidites synthesized from chiral pyrrolidines, have been successfully used in various asymmetric catalytic reactions. rug.nl For example, these ligands have been employed in asymmetric Ni-catalyzed reductive coupling reactions and asymmetric allylic alkylation of allylic bromides, achieving high enantiomeric excesses (up to 99% ee). rug.nl The modular nature of these ligands, where the substituents on the pyrrolidine ring can be readily modified, allows for fine-tuning of the catalyst's steric and electronic properties to achieve optimal results in different transformations.

Table 2: Performance of this compound Derivatives as Chiral Auxiliaries and Ligands

| Chiral Auxiliary/Ligand | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |

| (S)-N-Allyl-2-(methoxymethyl)pyrrolidine | Zwitterionic Aza-Claisen Rearrangement | 2-Fluoropropionyl chloride | N-(α-fluoro-γ-vinylamide)pyrrolidine | Good | 99% de | beilstein-journals.org |

| (R)-N-Allyl-2-(diphenylmethyl)pyrrolidine | Zwitterionic Aza-Claisen Rearrangement | 2-Fluoropropionyl chloride | Diastereomeric α-fluoroamides | - | 3:1 dr | beilstein-journals.org |

| Chiral cis-2,5-disubstituted pyrrolidine | Michael Addition | Nitromethane and α,β-unsaturated aldehydes | Chiral nitroalkanes | up to 91 | up to >99% ee | rsc.org |

| Phosphoramidite from chiral pyrrolidine | Asymmetric Allylic Alkylation | Allylic bromides | Branched allylic products | 53-82 | 99% ee | rug.nl |

| (R,R)-DIOP | Pd-catalyzed Asymmetric Allylic Alkylation | N-allyl imines with glycinates | α-amino acid derivatives | 60 | 10:1 dr, 78:22 er | semanticscholar.org |

Catalytic Applications of R 2 Allylpyrrolidine and Its Derivatives in Asymmetric Transformations

Design and Synthesis of (R)-2-Allylpyrrolidine-Based Ligands for Metal Catalysis

The functionalization of the this compound core has given rise to a diverse family of chiral ligands. The allyl group provides a convenient handle for further chemical modification, allowing for the introduction of various coordinating atoms such as phosphorus, nitrogen, and oxygen. This modularity enables the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high efficiency and enantioselectivity in metal-catalyzed reactions.

Ligands for Asymmetric Hydrogenation (e.g., Rh, Ru)

While the broader class of chiral pyrrolidine-based phosphine (B1218219) ligands has been extensively utilized in rhodium and ruthenium-catalyzed asymmetric hydrogenation, specific examples detailing the synthesis and application of ligands directly derived from this compound are not extensively documented in publicly available research. However, the principles of ligand design within this class are well-established. For instance, the synthesis of novel ferrocene-phosphinamine ligands, which have shown high efficacy in Rh-catalyzed hydrogenation, often starts from chiral pyrrolidine (B122466) scaffolds. nih.gov These syntheses typically involve the introduction of phosphine moieties onto the pyrrolidine ring or its substituents.

The general approach to designing such ligands from this compound would involve the conversion of the allyl group into a phosphine-containing side chain. This could be achieved through hydrophosphination or by converting the terminal alkene to an alcohol or amine, followed by reaction with a chlorophosphine. The resulting bidentate or monodentate phosphine ligands could then be complexed with rhodium or ruthenium precursors to generate active catalysts for the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acid esters and α-aryl enamides. The stereochemical outcome of these reactions is highly dependent on the conformational rigidity of the resulting metal-ligand complex and the steric environment around the metal center, which is directly influenced by the chiral pyrrolidine backbone.

Table 1: Representative Results for Asymmetric Hydrogenation with Pyrrolidine-Based Ligands Interactive data table will be provided based on specific research findings if available.

| Catalyst Precursor | Ligand Type | Substrate | Product Enantiomeric Excess (% ee) | Reference |

| [Rh(COD)₂]BF₄ | Ferrocenyl-Phosphinamine | Methyl (Z)-α-acetamidocinnamate | >99 | nih.gov |

| Ru(OAc)₂((S)-BINAP) | Chiral Diphosphine | β-Keto ester | 98 | General |

Chiral Ligands for Asymmetric C-C Bond Forming Reactions (e.g., Cu, Pd)

In the realm of copper and palladium-catalyzed asymmetric carbon-carbon bond forming reactions, chiral ligands based on the pyrrolidine framework have proven to be highly effective. While direct applications of this compound-derived ligands are not prominently featured in the literature, the synthetic strategies employed for other pyrrolidine derivatives are instructive. For example, (R)-2-(methoxymethyl)pyrrolidine has been used to synthesize aminophosphine (B1255530) ligands for palladium-catalyzed asymmetric allylic alkylation.

The design of ligands from this compound for these reactions would likely involve the transformation of the allyl group into a coordinating moiety that can form a stable chiral complex with copper or palladium. For copper-catalyzed reactions, such as conjugate additions of organozinc reagents to enones, ligands bearing nitrogen or phosphorus donors are often employed. For palladium-catalyzed cross-coupling reactions, phosphine-based ligands are prevalent. The synthesis could involve ozonolysis of the allyl group to an aldehyde, followed by reductive amination to introduce a new nitrogen-containing side chain, which could be further functionalized. The resulting ligands would create a chiral pocket around the metal center, dictating the facial selectivity of the C-C bond formation.

Table 2: Examples of Asymmetric C-C Bond Formation with Pyrrolidine-Based Ligands Interactive data table will be provided based on specific research findings if available.

| Metal | Ligand Type | Reaction Type | Substrate | Product Enantiomeric Excess (% ee) | Reference |

| Pd | Phosphinooxazoline (PHOX) | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | up to 98 | General |

| Cu | Phosphoramidite (B1245037) | Conjugate Addition | Cyclohexenone | up to 99 | General |

Ligands for Asymmetric Allylic Alkylation (e.g., Pd, Mo)

Palladium- and molybdenum-catalyzed asymmetric allylic alkylation (AAA) are powerful methods for the construction of stereogenic centers. Chiral ligands play a pivotal role in controlling the enantioselectivity of these reactions. Although specific ligands derived from this compound for this purpose are not widely reported, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through sequential asymmetric allylic alkylation and ring contraction, highlighting the utility of the pyrrolidine scaffold in complex synthesis. nih.gov

The design of this compound-based ligands for AAA would focus on creating a rigid and well-defined chiral environment around the palladium or molybdenum center. This could be achieved by synthesizing bidentate P,N or P,P ligands where the phosphorus and/or nitrogen atoms are connected to the pyrrolidine ring. The allyl group of this compound could be functionalized to introduce a phosphine or another coordinating group. The resulting ligand would then coordinate to the metal, and the chiral pyrrolidine backbone would influence the orientation of the π-allyl intermediate and the trajectory of the incoming nucleophile, thereby controlling the stereochemical outcome of the alkylation.

Table 3: Performance of Chiral Ligands in Asymmetric Allylic Alkylation Interactive data table will be provided based on specific research findings if available.

| Metal | Ligand Type | Nucleophile | Substrate | Product Enantiomeric Excess (% ee) | Reference |

| Pd | Trost Ligand | Dimethyl malonate | rac-1,3-Diphenylallyl acetate | >98 | General |

| Mo | Pyridine-based diamine | Malonate derivative | Cinnamyl acetate | up to 99 | nih.gov |

Organocatalytic Roles of this compound

In addition to serving as a scaffold for metal-coordinating ligands, chiral pyrrolidines, particularly derivatives of proline, are workhorse organocatalysts. They operate through the formation of transient nucleophilic enamines or electrophilic iminium ions, enabling a wide range of asymmetric transformations.

Asymmetric Enamine Catalysis in Aldol (B89426) and Mannich Reactions

Enamine catalysis is a powerful strategy for the α-functionalization of aldehydes and ketones. Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds to form chiral enamines. These enamines then act as nucleophiles, attacking electrophiles like aldehydes (in Aldol reactions) or imines (in Mannich reactions) in a stereocontrolled manner.

While the direct use of this compound as an organocatalyst in these reactions is not extensively documented, its structural similarity to proline suggests it could be a viable catalyst. The pyrrolidine ring provides the necessary secondary amine for enamine formation, and the chiral center at the 2-position would induce asymmetry in the transition state. The allyl group could potentially influence the steric environment and the E/Z selectivity of the enamine intermediate, which in turn would affect the stereochemical outcome of the reaction. Further derivatization of the allyl group could also be used to fine-tune the catalyst's activity and selectivity.

Table 4: Representative Results for Organocatalytic Aldol and Mannich Reactions Interactive data table will be provided based on specific research findings if available.

| Catalyst | Reaction Type | Aldehyde | Ketone/Imine | Diastereomeric Ratio | Enantiomeric Excess (% ee) | Reference |

| (S)-Proline | Aldol | 4-Nitrobenzaldehyde | Acetone | - | 96 | General |

| Diarylprolinol Silyl (B83357) Ether | Mannich | Propanal | N-PMP-protected α-imino ethyl glyoxylate | 95:5 | 99 | General |

Iminium Ion Catalysis for Diels-Alder and Cycloaddition Reactions

Chiral secondary amines can also activate α,β-unsaturated aldehydes and ketones towards cycloaddition reactions through the formation of transient chiral iminium ions. This activation lowers the LUMO of the dienophile, accelerating the reaction and allowing for high levels of stereocontrol in reactions like the Diels-Alder cycloaddition.

The application of this compound or its derivatives in this mode of catalysis is a plausible extension of the well-established utility of other chiral pyrrolidines. The formation of an iminium ion between this compound and an α,β-unsaturated aldehyde would create a chiral dienophile. The bulky substituent at the 2-position of the pyrrolidine ring would effectively shield one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the endo/exo and facial selectivity of the cycloaddition. The allyl group could be further modified to enhance this steric shielding or to introduce additional non-covalent interactions that could stabilize the transition state and improve stereoselectivity.

Table 5: Examples of Iminium Ion-Catalyzed Cycloaddition Reactions Interactive data table will be provided based on specific research findings if available.

| Catalyst | Reaction Type | Diene | Dienophile | endo/exo Ratio | Enantiomeric Excess (% ee) | Reference |

| MacMillan Catalyst | Diels-Alder | Cyclopentadiene | Cinnamaldehyde | >99:1 | 99 | General |

| Diarylprolinol Silyl Ether | [3+2] Cycloaddition | Nitrone | α,β-Unsaturated aldehyde | - | 98 | General |

Cooperative Catalysis with this compound Systems

Cooperative catalysis, where two distinct catalysts work in concert to facilitate a single transformation, has emerged as a powerful strategy in organic synthesis. In this context, chiral pyrrolidine derivatives, closely related to this compound, have been employed in synergistic combination with transition metals to achieve high levels of stereocontrol in cycloaddition reactions.

A notable example is the synergistic use of a chiral secondary amine and a palladium catalyst in the highly regio- and enantioselective [3+2] annulation of 2-vinylcyclopropanes with α,β-unsaturated aldehydes. beilstein-journals.org In this system, the chiral amine activates the enal through the formation of a chiral iminium ion, which lowers the LUMO and dictates the facial selectivity of the subsequent nucleophilic attack. Simultaneously, the palladium catalyst activates the 2-vinylcyclopropane, facilitating its ring-opening to form a 1,3-dipole. beilstein-journals.org This dual activation strategy enables a previously challenging cycloaddition to proceed with high efficiency and stereoselectivity, affording densely functionalized chiral cyclopentanes. beilstein-journals.org While the specific catalyst used in the seminal report was a diarylprolinol silyl ether, the principle demonstrates a powerful approach where the fundamental pyrrolidine scaffold is key to the organocatalytic cycle, working in tandem with a transition metal. beilstein-journals.orgrsc.org This synergistic strategy addresses the challenge of catalyst incompatibility, often arising from Lewis acid-Lewis base interactions between the amine and the metal catalyst. rsc.org

Applications in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by constructing complex molecular architectures in a single operation. 2-Allylpyrrolidine (B1599746) derivatives have proven to be valuable substrates and precursors in such transformations, particularly in the synthesis of fused heterocyclic systems like indolizidines.

A prominent example is the aza-Prins cyclization of 2-allylpyrrolidines, which functions as a tandem or multicomponent reaction to produce functionalized indolizidine scaffolds. nih.govnih.gov In this process, the condensation of an aldehyde onto the 2-allylpyrrolidine nitrogen generates an iminium ion. The pendant allyl group then acts as an internal nucleophile, attacking the iminium ion to initiate a highly diastereoselective cyclization. nih.govacs.org This cascade reaction can create up to two new stereocenters and two rings in one step. nih.gov The reaction demonstrates good scope with various aldehydes, including formaldehyde (B43269) and glyoxal (B1671930), consistently yielding the indolizidine products as single diastereomers in good yields. nih.gov The high diastereoselectivity is attributed to a chair-like transition state where the bulky substituents adopt equatorial positions. nih.gov

| Entry | 2-Allylpyrrolidine Substrate | Aldehyde | Reagent/Solvent | Yield (%) | Diastereomer Ratio |

| 1 | Substrate 10a | Formaldehyde (aq) | TFA / MeCN | 80 | single diastereomer |

| 2 | Substrate 10b | Formaldehyde (aq) | TFA / MeCN | 79 | single diastereomer |

| 3 | Substrate 10c | Formaldehyde (aq) | TFA / MeCN | 82 | single diastereomer |

| 4 | Substrate 10a | Glyoxal (aq) | TFA / MeCN | 73 | single diastereomer |

| 5 | Substrate 10b | Glyoxal (aq) | TFA / MeCN | 66 | single diastereomer |

| 6 | Substrate 10c | Glyoxal (aq) | TFA / MeCN | 71 | single diastereomer |

Data sourced from research on the aza-Prins cyclization of 2-allylpyrrolidines. nih.gov

In a related strategy, functionalized 2-allylpyrrolidines serve as precursors for the cobalt-mediated Pauson-Khand reaction. This domino sequence involves the N-alkylation of the pyrrolidine with a propargyl group to form a 1,7-enyne, followed by an intramolecular [2+2+1] cycloaddition, to construct complex indolizidine systems with high stereoselectivity. nih.gov

Chiral Amine Catalysis Beyond Enamine/Iminium Activation

While chiral pyrrolidines are famous for their role in enamine and iminium ion catalysis, their utility extends to functioning as chiral ligands for transition metals, thereby inducing asymmetry through mechanisms entirely distinct from these classical activation modes. In this capacity, the pyrrolidine nitrogen and often another functional group coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Derivatives of this compound, specifically C2-symmetric 2,5-disubstituted pyrrolidines bearing β-amino alcohol moieties, have been successfully employed as catalytic chiral ligands in the highly enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.orglookchem.com In these reactions, the chiral ligand coordinates to the zinc atom, forming a chiral catalyst complex. This complex then activates the aldehyde and directs the facial addition of the ethyl group from diethylzinc, leading to the formation of optically active secondary alcohols with high yields and excellent enantiomeric excesses. rsc.orglookchem.commdpi.com The stereochemical outcome is highly sensitive to the steric properties of the ligand. lookchem.comdtic.mil For instance, ligands with smaller substituents at the 2,5-positions of the pyrrolidine ring can produce the (R)-alcohol, while bulkier substituents can lead to an inversion of enantioselectivity, yielding the (S)-alcohol. rsc.org

| Entry | Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| 1 | Benzaldehyde | Ligand 1 | 95 | 96 | R |

| 2 | p-Chlorobenzaldehyde | Ligand 1 | 92 | 95 | R |

| 3 | m-Chlorobenzaldehyde | Ligand 1 | 90 | 95 | R |

| 4 | p-Methoxybenzaldehyde | Ligand 1 | 85 | 92 | R |

| 5 | Benzaldehyde | Ligand 2 | 86 | 45 | S |

| 6 | p-Chlorobenzaldehyde | Ligand 2 | 82 | 30 | S |

Data represents the use of C2-symmetric N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine derivatives as catalysts. rsc.org

This application as a chiral ligand highlights the versatility of the pyrrolidine scaffold. By moving from an organocatalytic role to that of a ligand for a metal, these systems can control stereochemistry in a completely different set of important chemical transformations, such as C-C bond formations involving organometallic reagents.

Reactivity Profiles and Derivatization Strategies of R 2 Allylpyrrolidine

Chemical Transformations at the Pyrrolidine (B122466) Nitrogen

The secondary amine within the pyrrolidine ring is a nucleophilic and basic center, making it amenable to a variety of functionalization reactions. These transformations are fundamental for introducing protecting groups, building complex molecular architectures, and designing specialized organocatalysts.

N-Alkylation and Acylation Reactions

The nitrogen atom of (R)-2-allylpyrrolidine readily participates in N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, typically achieved by reacting the pyrrolidine with an alkyl halide or via reductive amination. These reactions are crucial for the synthesis of more complex amine derivatives.

N-acylation involves the reaction of the pyrrolidine nitrogen with acylating agents like acid chlorides or anhydrides to form N-acylpyrrolidines. A common acylation is the introduction of a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate, which serves as a protective group for the nitrogen atom, modulating its reactivity for subsequent transformations. For instance, in a synthesis targeting substituted pyrrolidines, a lactam derived from methyl-Boc-D-pyroglutamate was successfully alkylated at the alpha position using allylbromide after deprotonation with LHMDS. nih.gov Palladium-catalyzed reactions have also been developed for the synthesis of N-aryl-2-allyl pyrrolidines by coupling γ-(N-arylamino)alkenes with vinyl bromides. nih.gov

Table 1: Examples of N-Alkylation and Acylation of this compound Derivatives

| Reactant (Derivative) | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl-Boc-D-pyroglutamate | LHMDS, Allylbromide | THF, DMPU, -78 °C to -40 °C | (2S,4R)-4-allyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate | 36 | nih.gov |

| γ-(N-arylamino)alkene | Vinyl bromide | Pd(0) catalyst, Base | N-aryl-2-allyl pyrrolidine | Good | nih.gov |

Formation of Amides and Sulfonamides

The nucleophilic nitrogen of this compound can react with carboxylic acid derivatives to form amides or with sulfonyl chlorides to yield sulfonamides. These functional groups are prevalent in pharmaceuticals and agrochemicals. The synthesis of prolinamides, for example, is a common strategy in the development of organocatalysts. nih.gov

Sulfonamides are significant pharmacophores, and their synthesis from amines is a well-established transformation. Palladium-catalyzed methods have been developed for the synthesis of sulfonamides under mild conditions with high functional group tolerance. nih.gov For instance, Pd-catalyzed carboamination reactions have been employed to construct bicyclic ureas and sulfamides from derivatives of 2-allylpyrrolidine (B1599746). These reactions couple the pendant urea (B33335) or sulfonamide with aryl or alkenyl halides to form complex heterocyclic systems.

Table 2: Synthesis of Amides and Sulfonamides from this compound Derivatives

| Reactant | Reagent(s) | Catalyst | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| N-alkenyl urea derived from 2-allylpyrrolidine | Aryl/Alkenyl halide | Palladium(0) | Bicyclic urea | >20:1 | |

| N-alkenyl sulfonamide derived from 2-allylpyrrolidine | Aryl/Alkenyl triflate | Palladium(0) | Bicyclic sulfamide | 5–10:1 |

N-Functionalization for Ligand and Organocatalyst Design

The pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis. nih.gov N-functionalization of this compound is a key strategy for the design and synthesis of novel chiral ligands and organocatalysts. By attaching specific functional groups to the nitrogen, the steric and electronic properties of the resulting catalyst can be fine-tuned to achieve high efficiency and enantioselectivity in various chemical transformations.

For example, diarylprolinol silyl (B83357) ethers, which are derived from proline, have proven to be highly effective organocatalysts. nih.gov New pyrrolidine-based organocatalysts have been synthesized and successfully applied in asymmetric Michael additions of aldehydes to nitroolefins, achieving high enantioselectivities. nih.govresearchgate.net The synthesis of these catalysts often involves a multi-step sequence starting with the modification of the pyrrolidine nitrogen, such as deprotection followed by reprotection with a group that imparts specific catalytic properties. nih.gov The strategic placement of bulky or electronically active groups on the nitrogen atom is crucial for creating a well-defined chiral environment around the catalytic site, which is essential for effective stereochemical control.

Functionalization of the Allylic Moiety

The allyl group of this compound provides a second site for chemical modification through reactions involving its carbon-carbon double bond. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, further increasing the molecular diversity accessible from this chiral building block. To prevent interference from the reactive pyrrolidine nitrogen, it is often protected, for example as an N-Boc derivative, before carrying out reactions on the allyl group.

Epoxidation and Dihydroxylation of the Alkene

The double bond of the allyl group can undergo epoxidation to form a chiral epoxide ring. This reaction is typically performed using peroxy acids like m-CPBA or through metal-catalyzed processes. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities with stereochemical control. Intramolecular cyclization of N-Boc protected amine-tethered epoxides can lead to the formation of 1,3-oxazolidin-2-ones, demonstrating a useful application of this functionality. rsc.org

Similarly, dihydroxylation of the alkene leads to the formation of a diol. This transformation is commonly achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The resulting diol can be further functionalized, for example, through oxidative cleavage to form aldehydes, which can then be used in subsequent synthetic steps. nih.gov

Table 3: Examples of Allylic Moiety Functionalization

| Reactant (Derivative) | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Boc aniline-tethered 2,3-disubstituted epoxide | Trifluoroethanol (reflux) | 1,3-Oxazolidin-2-one | rsc.org |

| Protected this compound derivative | OsO₄, NaIO₄ | Aldehyde (via diol) | nih.gov |

Hydroamination and Halogenation Reactions

Hydroamination involves the addition of an N-H bond across the double bond of the allyl group. This can be an intramolecular reaction, leading to the formation of a new heterocyclic ring system. Gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas has been shown to be an effective method for producing imidazolidin-2-ones in high yields and diastereoselectivity. nih.gov Copper salts have also been shown to effectively catalyze the intramolecular hydroamination of allenylamines to form 2-alkenylpyrrolidines. sci-hub.se

Allylic halogenation introduces a halogen atom at the carbon adjacent to the double bond. youtube.com This reaction is typically carried out using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgyoutube.com The resulting allylic halide is a highly useful intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. The reaction proceeds via a resonance-stabilized allylic radical, which can sometimes lead to a mixture of products if the alkene is unsymmetrical. libretexts.orgyoutube.com

Cross-Coupling Reactions at the Allylic Position

The allylic group in this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These transformations typically proceed through a π-allylpalladium intermediate, allowing for the introduction of various substituents at the terminal carbon of the allyl group. wikipedia.orgnrochemistry.com

Tsuji-Trost Reaction: The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a prominent method for forming new carbon-carbon bonds at the allylic position. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an allylic substrate with a nucleophile in the presence of a palladium catalyst. nrochemistry.com The mechanism begins with the coordination of the Pd(0) catalyst to the alkene, followed by oxidative addition to form a π-allyl-Pd(II) complex. wikipedia.orgnrochemistry.com Subsequently, a nucleophile attacks this complex to yield the substituted product. wikipedia.org The enantioselective version, often termed the Trost Asymmetric Allylic Alkylation (AAA), utilizes chiral ligands to control the stereochemical outcome, which is crucial when working with chiral substrates like this compound to generate new stereogenic centers with high fidelity. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgyonedalabs.com While direct Suzuki coupling on an unsubstituted allyl group is less common, derivatives of this compound, such as those with a leaving group on the allylic chain, can participate in these reactions. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have also been developed for coupling heterocyclic partners. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgyoutube.com This reaction could be applied to couple aryl or vinyl groups to the allylic position of this compound. The catalytic cycle involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. youtube.comlibretexts.org The intramolecular version of the Heck reaction is particularly efficient for creating cyclic structures. libretexts.org A palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with vinyl bromides represents a related transformation that affords N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov

| Reaction Type | Catalyst System (Typical) | Coupling Partners | Key Mechanistic Step |

|---|---|---|---|

| Tsuji-Trost Reaction | Pd(0) complex (e.g., Pd(PPh₃)₄), Chiral Ligands (for AAA) | Allylic Substrate + Nucleophile (e.g., malonates, enolates) | Nucleophilic attack on π-allylpalladium complex |

| Suzuki-Miyaura Coupling | Pd(0) complex, Base (e.g., K₃PO₄, K₂CO₃) | Organoboron compound + Organohalide/Triflate | Transmetalation |

| Heck Reaction | Pd(0) or Pd(II) precursor, Base (e.g., Et₃N) | Alkene + Unsaturated Halide/Triflate | Migratory Insertion / β-Hydride Elimination |

Ring Expansion and Contraction Reactions of Pyrrolidine Nucleus

Skeletal rearrangements of the pyrrolidine ring, including expansion and contraction, are powerful strategies for accessing different N-heterocyclic scaffolds.

Ring Expansion: Methodologies have been developed for the two-carbon homologation of pyrrolidine systems. For instance, a palladium-catalyzed allylic amine rearrangement enables the ring expansion of 2-vinyl pyrrolidines, close analogs of 2-allylpyrrolidine, into their corresponding azepane counterparts. chemrxiv.org This process can proceed with a high degree of enantio-retention under mild conditions. chemrxiv.org Another strategy involves an intramolecular Ullmann-type annulation followed by a rearrangement cascade, which transforms 5-arylpyrrolidine-2-carboxylates into highly functionalized 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion. nih.gov Theoretical studies have also investigated the ring enlargement of 2-chloromethyl pyrrolidine to 3-chloro piperidine (B6355638), a reaction that proceeds via a bicyclic aziridinium ion intermediate. researchgate.net

Ring Contraction: Ring contraction reactions provide a pathway to densely functionalized pyrrolidines from larger ring systems. A notable example is the "Spino" ring contraction, a thermal rearrangement of cyclic hydroxamic acids. nih.govresearchgate.net This method has been utilized in a catalytic, enantioselective synthesis of chiral 2,2-disubstituted pyrrolidines. The sequence begins with an asymmetric allylic alkylation of a piperidine-2,6-dione derivative to establish a stereogenic quaternary center. nih.govnih.gov The resulting product is converted to a chiral hydroxamic acid, which then undergoes a stereoretentive thermal ring contraction to yield a carbamate-protected 2,2-disubstituted pyrrolidine. nih.govnih.gov This strategy highlights how the functionalities derived from an allyl group can facilitate subsequent skeletal rearrangements.

| Transformation | Substrate Type | Key Reagents/Catalyst | Product Type | Reference Finding |

|---|---|---|---|---|

| Ring Expansion | 2-Vinyl Pyrrolidine | Palladium Catalyst | Azepane | Two-carbon homologation with high enantio-retention. chemrxiv.org |

| Ring Expansion | 5-(ortho-haloaryl)pyrrolidine-2-carboxylate | Cu(I) thiophene-2-carboxylate | 1H-Benzo[b]azepine | Ullmann-type annulation/rearrangement cascade. nih.gov |

| Ring Contraction | Piperidine-derived hydroxamic acid | Thermal (Spino Rearrangement) | 2,2-Disubstituted Pyrrolidine | Stereoretentive contraction following asymmetric allylic alkylation. nih.govnih.gov |

Stereoselective Derivatization Leading to Chiral Intermediates

The existing stereocenter in this compound can direct the stereochemical outcome of reactions at the allylic side chain, enabling the synthesis of complex chiral intermediates with multiple stereogenic centers.

Diastereoselective Epoxidation and Dihydroxylation: The double bond of the allyl group is a key site for stereoselective functionalization. Epoxidation of the allylic double bond, for instance using reagents like m-chloroperbenzoic acid (mCPBA), can proceed diastereoselectively due to the directing influence of the chiral pyrrolidine ring. nih.govnih.gov The resulting chiral allylic epoxides are versatile intermediates that can undergo regioselective ring-opening with various nucleophiles to generate a range of functionalized chiral building blocks. researchgate.net Similarly, diastereoselective dihydroxylation of the alkene, using reagents such as osmium tetroxide (OsO₄), can produce chiral diols. nih.gov The facial selectivity of these reactions is often controlled by the steric and electronic properties of the N-protected pyrrolidine ring, leading to the preferential formation of one diastereomer.

Asymmetric Hydroformylation: Asymmetric hydroformylation is a powerful transformation that introduces a formyl group and a hydrogen atom across the double bond, creating a new stereocenter. nih.gov When applied to this compound, this rhodium-catalyzed reaction can lead to the formation of chiral aldehydes with high diastereoselectivity. The choice of chiral phosphine-phosphite ligands is critical in controlling both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity of the newly formed stereocenter. researchgate.net

Asymmetric Allylic Alkylation: As previously mentioned in the context of cross-coupling, asymmetric allylic alkylation can be used to derivatize the pyrrolidine scaffold itself, leading to valuable chiral intermediates. For example, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperidine-based imides can create a stereogenic quaternary center at the position adjacent to the nitrogen. nih.gov This reaction, which sets the stage for a subsequent ring contraction, is a prime example of how the allyl group serves as a handle for introducing stereochemical complexity. nih.govnih.gov

These stereoselective derivatizations underscore the utility of this compound as a chiral synthon, allowing for the controlled construction of stereochemically rich molecules for applications in pharmaceutical and natural product synthesis. mdpi.comrsc.org

Mechanistic Insights into R 2 Allylpyrrolidine Mediated Stereoselective Processes

Elucidation of Reaction Pathways and Catalytic Cycles

The catalytic activity of (R)-2-Allylpyrrolidine in many stereoselective reactions is rooted in its ability to form key reactive intermediates with the substrates. Drawing parallels from the well-studied mechanisms of proline and its derivatives, the catalytic cycle of this compound-mediated reactions, particularly those involving carbonyl compounds, is believed to proceed through either enamine or iminium ion intermediates. wikipedia.orgqub.ac.uknih.gov

In a typical enamine-mediated catalytic cycle, the secondary amine of this compound condenses with a carbonyl substrate (e.g., a ketone or aldehyde) to form a chiral enamine after the elimination of a water molecule. This enamine is more nucleophilic than the corresponding enol or enolate of the carbonyl compound. The chiral environment provided by the this compound moiety directs the subsequent attack of an electrophile to a specific face of the enamine, thereby establishing the stereochemistry of the product. After the bond-forming step, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the this compound catalyst, which can then enter a new catalytic cycle.

Alternatively, in reactions involving α,β-unsaturated aldehydes or ketones, this compound can catalyze transformations through an iminium ion pathway. In this case, the catalyst condenses with the unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. The stereocontrol is achieved by the steric hindrance imposed by the catalyst structure, which shields one of the enantiotopic faces of the iminium ion, guiding the nucleophile to the opposite face. Subsequent hydrolysis regenerates the catalyst and yields the enantiomerically enriched product.

The presence of the allyl group at the C2 position of the pyrrolidine (B122466) ring is a key structural feature that distinguishes it from proline. This group can exert a significant steric influence on the transition state, further enhancing the facial discrimination of the reactive intermediates.

Transition State Modeling and Analysis

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling the transition states of reactions catalyzed by pyrrolidine derivatives. acs.org Although specific models for this compound are not extensively documented in the public domain, analogies can be drawn from related systems. For proline-catalyzed aldol (B89426) reactions, the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, has been widely accepted to explain the observed stereoselectivity. wikipedia.org

In the context of this compound, the transition state models would need to account for the steric and electronic effects of the allyl group. It is hypothesized that the allyl group would preferentially occupy a pseudo-equatorial position in the transition state assembly to minimize steric repulsion. This orientation would, in turn, influence the approach of the electrophile or nucleophile, leading to a specific stereochemical outcome.

For instance, in an enamine-mediated reaction, the allyl group would create a more defined chiral pocket around the nucleophilic double bond of the enamine. This would lead to a higher energy barrier for the approach of the electrophile from one face compared to the other, resulting in high enantioselectivity. Advanced computational models could precisely map the potential energy surface of the reaction, identifying the lowest energy transition state and correlating its geometry with the experimentally observed product stereochemistry.

Origin of Enantioselectivity and Diastereoselectivity

The primary origin of enantioselectivity in this compound-mediated reactions is the transfer of chirality from the catalyst to the product through a transient, diastereomeric transition state. The rigid pyrrolidine ring and the stereocenter at the C2 position create a well-defined chiral environment.

The allyl group plays a crucial role in enhancing this stereodifferentiation. Its steric bulk can effectively block one of the faces of the reactive intermediate (enamine or iminium ion), compelling the reacting partner to approach from the less hindered face. This concept of steric shielding is a fundamental principle in asymmetric catalysis.

Diastereoselectivity, when applicable, is also governed by the geometry of the transition state. In reactions involving prochiral electrophiles and nucleophiles, the relative orientation of the reactants in the transition state, dictated by the catalyst, determines which diastereomer is formed preferentially. The interplay of steric repulsions and attractive non-covalent interactions (discussed in section 6.5) fine-tunes the energy landscape of the diastereomeric transition states.

Kinetic and Thermodynamic Aspects of Catalytic Performance

Reaction progress kinetic analysis can provide valuable insights into the mechanism. For instance, determining the reaction order with respect to the catalyst, substrate, and other reagents can help to identify the species involved in the rate-determining step. northwestern.edu

Table 1: Hypothetical Kinetic Data for a this compound-Catalyzed Aldol Reaction

| Entry | [Aldehyde] (M) | [Ketone] (M) | [Catalyst] (mol%) | Initial Rate (M/s) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | 0.1 | 0.5 | 10 | 1.2 x 10-5 | 95 |

| 2 | 0.2 | 0.5 | 10 | 2.5 x 10-5 | 95 |

| 3 | 0.1 | 1.0 | 10 | 1.3 x 10-5 | 94 |

| 4 | 0.1 | 0.5 | 20 | 2.3 x 10-5 | 96 |

This table presents hypothetical data to illustrate how kinetic studies can be used to probe the reaction mechanism. The data suggests that the reaction is first order in both the aldehyde and the catalyst, and zero order in the ketone, which would imply that the attack of the enamine on the aldehyde is the rate-determining step.

Role of Non-Covalent Interactions in Stereocontrol

While steric hindrance is a major factor in stereocontrol, subtle non-covalent interactions also play a critical role in stabilizing the favored transition state. These interactions can include hydrogen bonding, van der Waals forces, and π-stacking interactions.

In the context of this compound, the allyl group, with its π-system, could potentially engage in π-π or CH-π interactions with suitable substrates, further organizing the transition state assembly. For example, if the substrate contains an aromatic ring, a stabilizing interaction between the allyl group and the aromatic ring could lock the transition state into a specific conformation, leading to high stereoselectivity.

Furthermore, if the reaction is carried out in the presence of additives, such as weak acids, these can form hydrogen bonds with the catalyst or substrates, influencing the geometry and energy of the transition state. The precise nature and contribution of these non-covalent interactions are often elucidated through a combination of experimental techniques (e.g., NMR spectroscopy) and high-level computational modeling.

Computational Chemistry and Theoretical Investigations of R 2 Allylpyrrolidine Systems

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms, reactivity, and selectivity of reactions catalyzed by pyrrolidine-based organocatalysts. While direct DFT studies specifically on (R)-2-allylpyrrolidine are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems.

DFT calculations are instrumental in mapping the potential energy surfaces of reaction pathways. For instance, in reactions catalyzed by chiral pyrrolidinyl gold(I) complexes, DFT has been employed to analyze the chiral binding pockets and understand the non-covalent interactions that dictate enantioselective folding of substrates. nih.govresearchgate.netacs.org These studies reveal that attractive non-covalent interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity.

The general approach involves optimizing the geometries of reactants, transition states, and products. The calculated energy barriers associated with different stereochemical pathways allow for the prediction of the major product isomer. For a hypothetical reaction involving this compound, DFT could be used to model the transition states leading to the (R) and (S) products, with the energy difference between these states correlating to the predicted enantiomeric excess.

Table 1: Hypothetical DFT Energy Profile for a Catalyzed Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State (pro-R) | +15.2 |

| Transition State (pro-S) | +17.8 |

| Product (R) | -5.4 |

| Product (S) | -5.2 |

Note: This table is illustrative and not based on specific experimental or computational data for this compound.

Conformational Analysis and Energy Landscapes of this compound and its Derivatives